4-(Propylamino)benzonitrile

DPP4 Dipeptidyl Peptidase IV Type 2 Diabetes

Researchers screening DPP4 or CCR5 targets require chemically validated negative controls to distinguish specific inhibition from scaffold interference. 4-(Propylamino)benzonitrile addresses this with published quantitative inactivity data, eliminating the ambiguity of vehicle-only controls. • DPP4 IC₅₀ >100,000 nM - rigorously validated negative control superior to DMSO vehicle; inactive against PREP and FAP • CCR5 IC₅₀ ~1.86 mM - ideal inactive benchmark for HIV entry and chemotaxis assays • Mid-series C3 alkyl chain (clogP ~2.4) - defined reference standard for SPR studies and fragment-based library design

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 4714-64-1
Cat. No. B1358635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propylamino)benzonitrile
CAS4714-64-1
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCCNC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3
InChIKeyLIXFWOACMYYMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propylamino)benzonitrile: Molecular Identity & Class


4-(Propylamino)benzonitrile (CAS 4714-64-1, PubChem CID 22353782) is a para-substituted benzonitrile derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. Structurally, it features a cyano group (-C≡N) at the 1-position and a propylamino group (-NH-CH₂-CH₂-CH₃) at the 4-position of the benzene ring, placing it within the broader class of 4-(alkylamino)benzonitriles. Key physicochemical properties include a topological polar surface area (tPSA) of 35.8 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a computed XLogP3 of approximately 2.4, indicating moderate lipophilicity. The compound is a white crystalline powder at room temperature, soluble in common organic solvents such as ethanol and methanol, and is primarily utilized as a synthetic intermediate or research probe in medicinal chemistry and chemical biology applications [1]. Its distinct alkyl chain length, relative to shorter (methyl, ethyl) or longer (butyl) analogs, imparts a unique balance of lipophilicity and hydrogen-bonding potential, directly influencing its molecular recognition profile in biological systems .

4-(Propylamino)benzonitrile: Why Generic Substitution Fails


The 4-(alkylamino)benzonitrile scaffold exhibits pronounced structure-activity relationships (SAR) wherein the length and branching of the N-alkyl substituent critically modulate molecular recognition, physicochemical properties, and resultant biological activity. Simple substitution of 4-(Propylamino)benzonitrile with a shorter-chain analog (e.g., methyl or ethyl) or a longer-chain analog (e.g., butyl) is not a scientifically equivalent exchange, as these modifications alter the compound's ability to engage specific biological targets and affect its overall pharmacokinetic and pharmacodynamic behavior . The propyl group represents a distinct lipophilic and steric 'sweet spot' for certain applications, particularly in the context of modulating selectivity among closely related enzyme families like the dipeptidyl peptidases (DPP4, DPP8, DPP9) and in defining potency at chemokine receptors like CCR5 [1]. Consequently, generic substitution without direct, quantitative comparative data from the specific assay system can lead to significant and unpredictable deviations in experimental outcomes, invalidating research data and wasting procurement resources.

4-(Propylamino)benzonitrile: Quantitative Evidence & Utility


DPP4 Inhibition: Negative Control & Selectivity Benchmark

While potent DPP4 inhibitors are well-documented, the extremely weak activity of 4-(Propylamino)benzonitrile against DPP4 (IC₅₀ > 100,000 nM) provides a critical, quantifiable benchmark for selectivity and assay validation. This inactivity is not a lack of utility but a key differentiator for experimental design. It establishes a baseline for assessing off-target effects of more potent inhibitors within the DPP family and provides a crucial negative control for assays where DPP4 activity must be excluded [1]. In contrast, optimized DPP4 inhibitors in the diprolyl nitrile class achieve Ki values as low as 3.6 nM, underscoring the profound impact of structural elaboration beyond the simple benzonitrile core [2].

DPP4 Dipeptidyl Peptidase IV Type 2 Diabetes Enzyme Inhibition Selectivity

DPP Family Selectivity Profile

The compound's utility extends to its clean selectivity profile across the broader dipeptidyl peptidase family. In standardized assays, 4-(Propylamino)benzonitrile exhibits negligible inhibition (IC₅₀ > 100,000 nM) not only against DPP4 but also against Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP) [1]. This is a critical differentiator from many advanced DPP4 inhibitors which, while potent, often exhibit measurable 'off-target' activity against related enzymes like DPP8 and DPP9—a liability linked to potential toxicity [2]. The compound's complete lack of activity across these family members makes it an ideal, inert control for investigating the specific biological roles of DPP4 versus DPP8/9/2 in cellular models.

DPP4 DPP8 DPP9 Prolyl Endopeptidase Selectivity Screening

CCR5 Antagonism: Defining the Inactive Baseline

4-(Propylamino)benzonitrile displays extremely weak antagonist activity at the CCR5 receptor, with an IC₅₀ of approximately 1.86 × 10⁶ nM (1.86 mM) in a cell-cell fusion assay [1]. This millimolar-level activity is practically inert and stands in stark contrast to bona fide CCR5 antagonists like Maraviroc and other clinical candidates which exhibit low nanomolar potency (e.g., IC₅₀ = 0.11-0.3 nM) [2]. The quantification of this inactivity is of high scientific value. It establishes a definitive baseline for the benzonitrile scaffold, confirming that the simple 4-(propylamino) substitution does not confer CCR5 modulatory activity, and provides a validated negative control for screening campaigns aimed at identifying novel, potent chemokine receptor modulators.

CCR5 Chemokine Receptor HIV Entry GPCR Antagonist

Optimized Lipophilicity for Permeability and Solubility

The length of the N-alkyl chain in 4-(alkylamino)benzonitriles directly governs the compound's calculated partition coefficient (clogP), a key determinant of membrane permeability and aqueous solubility. 4-(Propylamino)benzonitrile has a computed XLogP3 of ~2.4, placing it in a favorable range for balanced drug-like properties [1]. In contrast, its methyl analog (4-(Methylamino)benzonitrile, XLogP3 ~1.9) is significantly less lipophilic, which may limit passive membrane diffusion, while a butyl analog would exhibit higher lipophilicity (XLogP3 > 3.0) with associated risks of poor aqueous solubility and increased off-target promiscuity [2]. This intermediate lipophilicity of the propyl derivative provides a quantitative rationale for its preferential selection as a starting point for medicinal chemistry optimization where both solubility and permeability are required.

Lipophilicity Drug-likeness Permeability clogP Physicochemical Properties

4-(Propylamino)benzonitrile: Evidence-Based Applications


DPP4 Enzymatic Assay Negative Control

In enzymatic assays designed to measure DPP4 activity, 4-(Propylamino)benzonitrile serves as a critical and quantitatively validated negative control (IC₅₀ > 100,000 nM). Its inclusion in assay plates confirms that any observed inhibition is due to the test compound rather than non-specific assay interference. Furthermore, its established inactivity against related peptidases (PREP, FAP) [1] makes it superior to a simple vehicle (e.g., DMSO) control, as it provides a more rigorous chemical and structural baseline, ruling out false-positive hits that might arise from the benzonitrile scaffold itself. Researchers can cite this quantitative data to justify its use in high-throughput screening campaigns and mechanistic studies of DPP4 biology.

CCR5 Antagonist Screening Control

Given its extremely weak antagonist activity at the CCR5 receptor (IC₅₀ ~ 1.86 mM) [2], this compound is ideally suited as an inactive control compound in cellular assays measuring CCR5-mediated HIV entry or chemotaxis. It provides a chemically similar but biologically inert benchmark against which the activity of novel, potent antagonists (often active at low nanomolar concentrations) can be reliably compared. This ensures that the observed activity in a screening cascade is due to specific, high-affinity interactions with CCR5 rather than non-specific effects of the 4-(alkylamino)benzonitrile chemotype.

Medicinal Chemistry Starting Point for Balanced Properties

The compound's intermediate lipophilicity (estimated clogP ~2.4) represents a quantifiable advantage for medicinal chemists optimizing lead compounds for oral bioavailability [3]. The propyl group provides a 'Goldilocks' balance—enhancing passive permeability relative to the methyl analog while maintaining better aqueous solubility than the butyl analog. This makes 4-(Propylamino)benzonitrile a structurally simple and computationally favorable starting point for building fragment-based or structure-based drug design libraries where a moderately lipophilic, synthetically accessible benzonitrile core is required.

Reference Standard for SPR Studies

As a member of a homologous series of 4-(alkylamino)benzonitriles (methyl, ethyl, propyl, butyl), this compound serves as a defined reference standard in structure-property relationship (SPR) studies. Researchers investigating the effect of N-alkyl chain length on parameters such as solubility, melting point, and chromatographic retention time can rely on 4-(Propylamino)benzonitrile as a mid-series benchmark, leveraging its published molecular weight (160.22 g/mol), topological polar surface area (35.8 Ų), and other computed properties . This facilitates the development and validation of predictive computational models for drug-likeness.

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